1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
The compound “1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one” is a chemical compound with the molecular formula and weight, physical properties, toxicity information, and customs codes available .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolone ring, a sulfonyl group attached to a dichloro-methylphenyl ring, and a hydroxyethyl group .Chemical Reactions Analysis
Specific chemical reactions involving this compound are not available in the sources I found .Scientific Research Applications
Synthesis and Biological Evaluation
A study by Penning et al. (1997) involved the synthesis and evaluation of sulfonamide-containing 1,5-diarylpyrazole derivatives, which are potent and selective inhibitors of cyclooxygenase-2 (COX-2). This work led to the identification of celecoxib, currently used in clinical trials for rheumatoid arthritis and osteoarthritis (Penning et al., 1997).
Antimicrobial Activity
El‐Emary et al. (2002) reported the synthesis of new heterocycles based on 3-methyl 1-phenyl-5-amino pyrazole, which showed significant antimicrobial activity. These compounds were derived from the reaction of 3-methyl 1-phenyl-5-amino pyrazole with 4-acetyl benzene sulfonyl chloride (El‐Emary et al., 2002).
Heterocyclic Fused 2,5-Dihydrothiophene S,S-dioxides
Chaloner et al. (1992) explored 2,5-dihydrothiophene S,S-dioxides as precursors to heterocyclic o-quinodimethanes. Pyrazole fused analogues were prepared, demonstrating the utility of these compounds in creating novel heterocyclic structures (Chaloner et al., 1992).
Synthesis of Dihydropyrazole
Zhu et al. (2011) described an efficient strategy for synthesizing 4-methylene-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole, indicating the versatility of these compounds in chemical synthesis (Zhu et al., 2011).
Coordination and Rearrangement Studies
Bermejo et al. (2000) synthesized compounds like L1 and L2 by reacting 2-pyridinecarboxaldehyde with N-tosyl-1,2-diaminobenzene, demonstrating their potential in coordination chemistry and structural rearrangement (Bermejo et al., 2000).
Inhibitory Activities in Biochemical Processes
Ozgun et al. (2019) synthesized benzensulfonamides with pyrazoline and evaluated their inhibition potency against human carbonic anhydrase isoenzymes and acetylcholinesterase, showcasing the potential of these compounds in biochemical inhibition and cancer cell line studies (Ozgun et al., 2019).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-(2,4-dichloro-5-methylphenyl)sulfonyl-4-(2-hydroxyethyl)-3-methyl-1H-pyrazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O4S/c1-7-5-12(11(15)6-10(7)14)22(20,21)17-8(2)9(3-4-18)13(19)16-17/h5-6,18H,3-4H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGVTQMMTZQJNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2C(=C(C(=O)N2)CCO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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